molecular formula C8H14F2O B2461868 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol CAS No. 2248416-97-7

3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol

Cat. No.: B2461868
CAS No.: 2248416-97-7
M. Wt: 164.196
InChI Key: WCNXWUTVEZZCBT-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol, commonly known as DFCB, is a chemical compound that belongs to the class of alcohols. DFCB has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

DFCB has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, DFCB has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In agrochemicals, DFCB has been demonstrated to have herbicidal and insecticidal properties. In materials science, DFCB has been used as a building block for the synthesis of novel polymers and materials.

Mechanism of Action

The mechanism of action of DFCB is not fully understood, but it is believed to involve the modulation of various biochemical pathways. In pharmaceuticals, DFCB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In agrochemicals, DFCB has been demonstrated to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the nervous system of insects.
Biochemical and Physiological Effects:
DFCB has been shown to exhibit various biochemical and physiological effects, depending on the application. In pharmaceuticals, DFCB has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. In agrochemicals, DFCB has been demonstrated to cause paralysis and death in insects. In materials science, DFCB has been used as a building block for the synthesis of novel polymers and materials with unique properties.

Advantages and Limitations for Lab Experiments

DFCB has several advantages and limitations for lab experiments. One advantage is its versatility in various fields, including pharmaceuticals, agrochemicals, and materials science. Another advantage is its potential to exhibit unique properties due to its difluorocyclobutyl group. However, one limitation is its complex synthesis method, which requires expertise in organic chemistry. Another limitation is its potential toxicity, which requires proper handling and disposal.

Future Directions

DFCB has several future directions in scientific research. One direction is the optimization of the synthesis method to improve the yield and reduce the complexity. Another direction is the exploration of its potential applications in other fields, such as energy storage and catalysis. Additionally, the mechanism of action of DFCB needs to be further elucidated to understand its full potential in various applications.
Conclusion:
In conclusion, DFCB is a versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The synthesis method of DFCB is complex and requires expertise in organic chemistry. DFCB exhibits various biochemical and physiological effects, depending on the application. DFCB has several advantages and limitations for lab experiments, and its future directions in scientific research include the optimization of the synthesis method, exploration of its potential applications in other fields, and further elucidation of its mechanism of action.

Synthesis Methods

DFCB can be synthesized through a multistep process involving the reaction of cyclobutene with difluorocarbene, followed by hydrolysis and reduction. The synthesis method of DFCB is complex and requires expertise in organic chemistry. However, the yield of DFCB can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalysts.

Properties

IUPAC Name

3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O/c1-6(5-11)2-7-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNXWUTVEZZCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(C1)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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